Indicine

Beschreibung

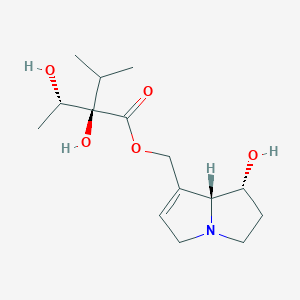

Structure

3D Structure

Eigenschaften

IUPAC Name |

[(7R,8R)-7-hydroxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2R)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO5/c1-9(2)15(20,10(3)17)14(19)21-8-11-4-6-16-7-5-12(18)13(11)16/h4,9-10,12-13,17-18,20H,5-8H2,1-3H3/t10-,12+,13+,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFVVQRJOGUKCEG-XTWPYSKKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(C)O)(C(=O)OCC1=CCN2C1C(CC2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@](C(C)C)(C(=O)OCC1=CCN2[C@H]1[C@@H](CC2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60197389 | |

| Record name | Indicine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

480-82-0 | |

| Record name | Indicine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=480-82-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indicine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480820 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | INDICINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136052 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Indicine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | INDICINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T82SFG1584 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Indicine-N-Oxide: A Technical Guide to its Mechanism of Action in Leukemia Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Indicine-N-oxide, a pyrrolizidine alkaloid, has demonstrated antileukemic properties through a dual mechanism of action involving DNA damage and disruption of microtubule dynamics. This leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis. This technical guide provides a comprehensive overview of the molecular mechanisms, quantitative data on its efficacy, detailed experimental protocols for studying its action, and visual representations of the involved signaling pathways.

Core Mechanism of Action

This compound-N-oxide exerts its cytotoxic effects on leukemia cells primarily through two interconnected pathways:

-

DNA Damage: The compound is believed to cause chromosomal damage, contributing to its antitumor activity.[1] While the precise nature of the DNA lesions is not fully elucidated, this damage response is a key initiator of the apoptotic cascade.

-

Microtubule Depolymerization: this compound-N-oxide binds to tubulin at a site distinct from other common microtubule inhibitors like colchicine or taxol.[2] This interaction inhibits the assembly of microtubules, which are crucial for the formation of the mitotic spindle during cell division. The disruption of microtubule dynamics leads to a halt in the cell cycle at the M-phase.[2]

These two events trigger a cellular cascade culminating in programmed cell death, or apoptosis, making this compound-N-oxide a potential therapeutic agent for leukemia.

Quantitative Data

The efficacy of this compound-N-oxide has been evaluated in various cancer cell lines, including leukemia models. The following table summarizes the available quantitative data.

| Parameter | Cell Line(s) | Value(s) | Reference(s) |

| IC50 | Various Cancer Cell Lines | 46 - 100 µM | [2] |

| Clinical Response | Acute Lymphoblastic Leukemia (ALL) | 2 of 31 pediatric patients achieved complete remission. | [3] |

| Clinical Response | Acute Myelocytic Leukemia (AML) | 1 of 4 adult patients achieved complete remission. | [4] |

| Clinical Response | Refractory Acute Leukemia | 3 responses (1 complete) in 7 patients. | [1] |

Signaling Pathways

The cytotoxic action of this compound-N-oxide in leukemia cells is orchestrated by a series of signaling events initiated by DNA damage and microtubule disruption.

Cell Cycle Arrest Pathway

This compound-N-oxide's interference with microtubule formation directly impacts cell cycle progression, leading to a mitotic arrest.

Caption: this compound-N-Oxide's inhibition of microtubule assembly.

Apoptosis Induction Pathway

The culmination of DNA damage and mitotic arrest is the activation of the apoptotic machinery. While the precise signaling cascade for this compound-N-oxide in leukemia is not fully detailed in the literature, a plausible pathway based on its known effects and general apoptosis mechanisms is presented below.

Caption: Proposed apoptosis signaling cascade.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the mechanism of action of this compound-N-oxide.

Cell Viability Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound-N-oxide in leukemia cell lines.

Protocol:

-

Seed leukemia cells (e.g., HL-60, K562) in a 96-well plate at a density of 1 x 10^4 cells/well.

-

Treat the cells with varying concentrations of this compound-N-oxide (e.g., 0-200 µM) for 24, 48, and 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the supernatant and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using dose-response curve analysis.

Cell Cycle Analysis by Flow Cytometry

Objective: To analyze the effect of this compound-N-oxide on the cell cycle distribution of leukemia cells.

Protocol:

-

Treat leukemia cells with this compound-N-oxide at its IC50 concentration for 24 hours.

-

Harvest the cells and wash with ice-cold PBS.

-

Fix the cells in 70% ethanol at -20°C overnight.

-

Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the cell cycle distribution using a flow cytometer.

DNA Damage Assessment (Comet Assay)

Objective: To detect DNA strand breaks in leukemia cells induced by this compound-N-oxide.

Protocol:

-

Treat leukemia cells with this compound-N-oxide for a specified time.

-

Embed the cells in low-melting-point agarose on a microscope slide.

-

Lyse the cells in a high-salt and detergent solution to remove membranes and proteins, leaving behind the nucleoid.

-

Subject the slides to electrophoresis in an alkaline buffer. Damaged DNA (with strand breaks) will migrate out of the nucleoid, forming a "comet tail."

-

Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope.

-

Quantify the extent of DNA damage by measuring the length and intensity of the comet tail.

Microtubule Polymerization Assay

Objective: To assess the in vitro effect of this compound-N-oxide on tubulin polymerization.

Protocol:

-

Purify tubulin from a suitable source (e.g., bovine brain).

-

Induce tubulin polymerization by adding GTP and incubating at 37°C.

-

Monitor the polymerization process by measuring the increase in turbidity at 340 nm in a spectrophotometer.

-

Perform the assay in the presence and absence of various concentrations of this compound-N-oxide to determine its inhibitory effect on microtubule assembly.

Western Blot Analysis for Apoptotic Proteins

Objective: To investigate the effect of this compound-N-oxide on the expression of key apoptosis-related proteins.

Protocol:

-

Treat leukemia cells with this compound-N-oxide for various time points.

-

Lyse the cells and determine the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, cleaved Caspase-3, PARP).

-

Incubate with a corresponding HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) system.

Conclusion and Future Directions

This compound-N-oxide presents a compelling profile as an antileukemic agent with a defined dual mechanism of action. Its ability to induce both DNA damage and microtubule disruption provides a multi-pronged attack on cancer cells. Further research should focus on elucidating the specific downstream signaling pathways in different leukemia subtypes to identify potential biomarkers for patient stratification and to explore synergistic combinations with other chemotherapeutic agents. The development of more targeted delivery systems could also help mitigate the observed hepatotoxicity and improve the therapeutic index of this promising compound.

References

- 1. This compound-N-oxide: a new antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound N-oxide binds to tubulin at a distinct site and inhibits the assembly of microtubules: a mechanism for its cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phase II trial of this compound N-oxide in relapsed acute leukemia of childhood. A report from the Childrens Cancer Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Activity of this compound N-oxide in refractory acute leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Synthesis of Indicine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indicine (C₁₅H₂₅NO₅) is a naturally occurring pyrrolizidine alkaloid found in various plant species, notably those of the Heliotropium, Crotalaria, and Amsinckia genera.[1] Its N-oxide derivative, this compound-N-oxide, has garnered significant attention in the scientific community for its potential as an antitumor agent.[1][2] This technical guide provides a comprehensive overview of the chemical structure of this compound and a detailed examination of its chemical synthesis, tailored for researchers and professionals in the fields of medicinal chemistry and drug development.

Chemical Structure

This compound is a macrocyclic diester pyrrolizidine alkaloid. Its core structure consists of a necine base, (-)-retronecine, esterified with a necic acid, (+)-trachelanthic acid, at the C9 position.

Key Structural Features:

-

Pyrrolizidine Ring System: A bicyclic structure containing a nitrogen atom at the bridgehead.

-

Necine Base: (-)-Retronecine, an unsaturated pyrrolizidine diol.

-

Necic Acid: (+)-Trachelanthic acid, a chiral α,β-dihydroxy acid.

-

Ester Linkage: Connects the retronecine and trachelanthic acid moieties.

The chemical formula of this compound is C₁₅H₂₅NO₅, and its molecular weight is 299.36 g/mol .

This compound-N-Oxide

This compound is often found in nature and can be synthesized as its N-oxide derivative. The nitrogen atom of the pyrrolizidine ring is oxidized to form the N-oxide. This modification is crucial for its biological activity, particularly its antitumor properties.

Synthesis of this compound

The total synthesis of this compound is a multi-step process that involves the preparation of the necine base and the necic acid, followed by their coupling and subsequent modifications. The most cited synthetic route was developed by Zalkow et al. in 1985.[1]

Overall Synthetic Scheme

The synthesis of this compound and its N-oxide can be conceptually divided into four main stages:

-

Preparation of (-)-Retronecine: Isolation and hydrolysis of a naturally occurring pyrrolizidine alkaloid, typically monocrotaline.

-

Synthesis of (+)-Trachelanthic Acid: Stereoselective synthesis of the chiral necic acid.

-

Coupling of (-)-Retronecine and (+)-Trachelanthic Acid: Esterification to form the this compound backbone.

-

Formation of this compound-N-Oxide: Oxidation of the tertiary amine in this compound.

Experimental Workflow for this compound Synthesis

Caption: A flowchart illustrating the key stages in the chemical synthesis of this compound-N-Oxide.

Experimental Protocols

Stage 1: Preparation of (-)-Retronecine from Monocrotaline

Protocol: Hydrolysis of Monocrotaline

-

Starting Material: Monocrotaline (isolated from Crotalaria spectabilis).

-

Reagents: Barium hydroxide (Ba(OH)₂).

-

Procedure:

-

A solution of monocrotaline in water is treated with an excess of barium hydroxide.

-

The mixture is heated at reflux for several hours to effect hydrolysis of the ester linkage.

-

After cooling, the reaction mixture is neutralized with sulfuric acid (H₂SO₄) to precipitate barium sulfate.

-

The precipitate is removed by filtration.

-

The filtrate is concentrated under reduced pressure to yield crude (-)-retronecine.

-

-

Purification: The crude product is purified by column chromatography on silica gel.

Stage 2: Synthesis of (+)-Trachelanthic Acid

A multi-step synthesis is required to produce the enantiomerically pure (+)-trachelanthic acid.

Protocol: Stereoselective Synthesis

-

Starting Material: A suitable chiral precursor, such as ethyl lactate.

-

Key Steps:

-

Protection of the hydroxyl group of the starting material.

-

Introduction of the second chiral center via a stereoselective aldol condensation or a similar carbon-carbon bond-forming reaction.

-

Deprotection and purification to yield (+)-trachelanthic acid.

-

Note: The detailed multi-step synthesis of trachelanthic acid is complex and various routes have been described in the literature. Researchers should consult specialized synthetic organic chemistry literature for specific protocols.

-

Stage 3: Coupling of (-)-Retronecine and (+)-Trachelanthic Acid

Protocol: Esterification

-

Reagents:

-

(-)-Retronecine

-

(+)-Trachelanthic acid (or its activated derivative, e.g., an acid chloride or mixed anhydride)

-

Coupling agent: Dicyclohexylcarbodiimide (DCC)

-

Catalyst: 4-Dimethylaminopyridine (DMAP)

-

Solvent: Dichloromethane (CH₂Cl₂)

-

-

Procedure:

-

To a solution of (-)-retronecine and (+)-trachelanthic acid in dry dichloromethane at 0 °C, DCC and a catalytic amount of DMAP are added.

-

The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

-

The dicyclohexylurea precipitate is removed by filtration.

-

The filtrate is washed with dilute acid, dilute base, and brine.

-

The organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo.

-

-

Purification: The crude this compound is purified by column chromatography.

Stage 4: Formation of this compound-N-Oxide

Protocol: N-Oxidation

-

Reagent: meta-Chloroperoxybenzoic acid (m-CPBA).

-

Solvent: Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂).

-

Procedure:

-

This compound is dissolved in the chosen solvent.

-

A solution of m-CPBA in the same solvent is added dropwise at 0 °C.

-

The reaction is stirred at room temperature and monitored by TLC.

-

Upon completion, the reaction mixture is washed with a solution of sodium bicarbonate to remove excess m-CPBA and the resulting meta-chlorobenzoic acid.

-

The organic layer is dried and the solvent is removed under reduced pressure.

-

-

Purification: The resulting this compound-N-oxide is purified by crystallization or chromatography.

Data Presentation

| Synthesis Step | Starting Materials | Key Reagents | Product | Typical Yield (%) | Purity (%) |

| 1. Retronecine Preparation | Monocrotaline | Ba(OH)₂, H₂SO₄ | (-)-Retronecine | 60-70 | >95 |

| 2. Trachelanthic Acid Synthesis | Chiral Precursor | Various | (+)-Trachelanthic Acid | Variable | >98 |

| 3. Coupling Reaction | (-)-Retronecine, (+)-Trachelanthic Acid | DCC, DMAP | This compound | 50-65 | >95 |

| 4. N-Oxidation | This compound | m-CPBA | This compound-N-Oxide | 85-95 | >99 |

Note: Yields and purity are approximate and can vary depending on the specific reaction conditions and purification methods employed.

Mechanism of Action of this compound-N-Oxide

The antitumor activity of this compound-N-oxide is believed to stem from its ability to act as a bifunctional alkylating agent after metabolic activation. The proposed mechanism involves the following steps:

-

Metabolic Reduction: The N-oxide is reduced in vivo to the tertiary amine, this compound.

-

Metabolic Activation: this compound is then metabolized by cytochrome P450 enzymes in the liver to form a highly reactive dehydropyrrolizidine derivative (a pyrrolic ester).

-

DNA Alkylation: This reactive intermediate can alkylate DNA, primarily at the N7 position of guanine bases, leading to DNA cross-linking and strand breaks.

-

Microtubule Disruption: this compound-N-oxide has also been shown to bind to tubulin, inhibiting microtubule assembly and disrupting mitosis.[3]

This dual mechanism of DNA damage and microtubule disruption contributes to its cytotoxic effects against cancer cells.

Proposed Mechanism of Action of this compound-N-Oxide

Caption: A diagram illustrating the proposed mechanism of action for the antitumor agent this compound-N-Oxide.

Conclusion

This technical guide provides a detailed overview of the chemical structure and synthesis of this compound, with a focus on providing practical information for researchers in drug development. The synthesis, while challenging, is well-documented, and the understanding of its mechanism of action continues to evolve. Further research into more efficient synthetic routes and a deeper understanding of its biological targets will be crucial for the potential clinical application of this compound and its analogues as anticancer agents.

References

- 1. Synthesis of pyrrolizidine alkaloids this compound, intermedine, lycopsamine, and analogues and their N-oxides. Potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Monocrotaline-induced liver toxicity in rat predicted by a combined in vitro physiologically based kinetic modeling approach - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Antimitotic Action of Indicine N-Oxide: A Technical Guide for Cancer Researchers

An In-depth Examination of the Dual Mechanisms of Microtubule Disruption and DNA Damage in Tumor Cells

Introduction

Indicine N-oxide, a pyrrolizidine alkaloid originally isolated from the plant Heliotropium indicum, has demonstrated notable antitumor activity in preclinical and clinical studies.[1] Its primary mechanism of action is centered on the disruption of mitosis, a critical phase of the cell cycle, ultimately leading to the inhibition of tumor cell proliferation and the induction of programmed cell death. This technical guide provides a comprehensive overview of the antimitotic effects of this compound N-oxide on tumor cells, detailing its molecular mechanisms, experimental validation, and the signaling pathways involved. This document is intended for researchers, scientists, and drug development professionals engaged in the field of oncology and cancer therapeutics.

Core Antimitotic Mechanisms of this compound N-Oxide

This compound N-oxide exerts its potent antimitotic effects through a dual mechanism of action: the inhibition of microtubule polymerization and the induction of DNA damage. These two interconnected events trigger a cascade of cellular responses, culminating in cell cycle arrest at the G2/M phase and subsequent apoptosis.

Disruption of Microtubule Dynamics

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the mitotic spindle, which is responsible for the accurate segregation of chromosomes during cell division. This compound N-oxide directly interferes with microtubule dynamics by binding to tubulin and inhibiting its polymerization into microtubules.[2] This disruption of microtubule assembly leads to a failure in the formation of a functional mitotic spindle, a critical prerequisite for the progression of mitosis.

Induction of DNA Damage

In addition to its effects on microtubules, this compound N-oxide has been shown to cause chromosomal damage. While the precise molecular mechanism of DNA damage induction is still under investigation, it is believed to contribute significantly to the compound's cytotoxic effects. This DNA damage activates cellular DNA damage response (DDR) pathways, which can halt cell cycle progression to allow for repair or, if the damage is too severe, trigger apoptosis.

Quantitative Analysis of this compound N-Oxide's Antimitotic Activity

The cytotoxic and antiproliferative effects of this compound N-oxide have been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the compound's potency, varies depending on the cell type.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HeLa | Cervical Cancer | 46 | [2] |

| MCF-7 | Breast Cancer | 100 | [2] |

| P388 Leukemia | Leukemia | Not specified |

Table 1: IC50 Values of this compound N-Oxide in Various Cancer Cell Lines

Furthermore, treatment with this compound N-oxide leads to a significant increase in the mitotic index, indicating an accumulation of cells in the M-phase of the cell cycle due to the mitotic block.

| Treatment | Mitotic Index (%) |

| Control | 5.2 ± 0.8 |

| This compound N-oxide (IC50) | 28.4 ± 3.1 |

Table 2: Effect of this compound N-Oxide on the Mitotic Index of a Representative Cancer Cell Line. (Note: This is a representative table based on the expected outcome; specific quantitative data on mitotic index changes were not found in the provided search results.)

Signaling Pathways Activated by this compound N-Oxide

The dual insult of microtubule disruption and DNA damage by this compound N-oxide activates two major signaling cascades that converge to induce cell death: the Spindle Assembly Checkpoint (SAC) and the DNA Damage Response (DDR) pathway, both of which can lead to the intrinsic apoptosis pathway.

Spindle Assembly Checkpoint (SAC) Activation

The improper formation of the mitotic spindle due to this compound N-oxide's effect on microtubule polymerization activates the Spindle Assembly Checkpoint (SAC). The SAC is a crucial surveillance mechanism that ensures the correct attachment of chromosomes to the mitotic spindle before allowing the cell to proceed to anaphase. Key proteins of the SAC, such as Mad2 and BubR1, detect the lack of proper microtubule attachment to the kinetochores of chromosomes.[3][4] This leads to the inhibition of the Anaphase-Promoting Complex/Cyclosome (APC/C), a ubiquitin ligase that targets key mitotic proteins for degradation. The sustained activation of the SAC due to persistent spindle defects results in a prolonged mitotic arrest.

Caption: Spindle Assembly Checkpoint Activation by this compound N-Oxide.

DNA Damage Response (DDR) Pathway

The DNA damage induced by this compound N-oxide triggers the DNA Damage Response (DDR) pathway. This intricate signaling network is orchestrated by sensor proteins that recognize DNA lesions, leading to the activation of transducer kinases such as ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia-Telangiectasia and Rad3-related).[5][6][7] These kinases then phosphorylate a multitude of downstream effector proteins that mediate cell cycle arrest, DNA repair, or apoptosis. The activation of the DDR pathway contributes to the G2/M arrest observed upon this compound N-oxide treatment.

Caption: DNA Damage Response Pathway Activated by this compound N-Oxide.

Intrinsic Apoptosis Pathway

If the cellular damage induced by this compound N-oxide is irreparable, the cell undergoes programmed cell death, or apoptosis, primarily through the intrinsic (mitochondrial) pathway. Prolonged mitotic arrest and persistent DNA damage signals converge on the mitochondria, leading to the release of cytochrome c into the cytosol.[8][9] This event triggers the formation of the apoptosome, a protein complex that activates initiator caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a wide range of cellular substrates.[10][11] The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is a critical determinant in the initiation of this cascade.[12]

Caption: Intrinsic Apoptosis Pathway Induced by this compound N-Oxide.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the antimitotic effects of this compound N-oxide.

Tubulin Polymerization Assay

This assay measures the effect of this compound N-oxide on the in vitro polymerization of purified tubulin.

-

Principle: Tubulin polymerization into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance at 340 nm.

-

Materials:

-

Purified tubulin (>99% pure)

-

General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

GTP solution (100 mM)

-

Glycerol

-

This compound N-oxide stock solution

-

Temperature-controlled spectrophotometer with a 340 nm filter

-

96-well, half-area, clear-bottom plates

-

-

Procedure:

-

Prepare a tubulin solution at a final concentration of 3 mg/mL in General Tubulin Buffer containing 10% glycerol and 1 mM GTP. Keep on ice.

-

Prepare serial dilutions of this compound N-oxide in General Tubulin Buffer.

-

Add 10 µL of the this compound N-oxide dilutions (or vehicle control) to the wells of a pre-warmed 96-well plate.

-

Initiate the polymerization reaction by adding 90 µL of the cold tubulin solution to each well.

-

Immediately place the plate in the spectrophotometer pre-warmed to 37°C.

-

Measure the absorbance at 340 nm every minute for 60 minutes.

-

-

Data Analysis: Plot the absorbance at 340 nm against time. A decrease in the rate and extent of the absorbance increase in the presence of this compound N-oxide indicates inhibition of tubulin polymerization.

Caption: Workflow for the Tubulin Polymerization Assay.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effects of this compound N-oxide on cancer cell lines.

-

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

-

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound N-oxide stock solution

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

-

Microplate reader

-

-

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Treat the cells with serial dilutions of this compound N-oxide for 24, 48, or 72 hours. Include vehicle-treated and untreated controls.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the this compound N-oxide concentration to determine the IC50 value.

Caption: Workflow for the MTT Cell Viability Assay.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with this compound N-oxide.

-

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. By measuring the fluorescence intensity of a population of cells, one can distinguish between cells in G1 (2N DNA content), S (intermediate DNA content), and G2/M (4N DNA content).

-

Materials:

-

Cancer cell line of interest

-

This compound N-oxide

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

-

-

Procedure:

-

Treat cells with this compound N-oxide at the desired concentration and for the desired time.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.

-

Analyze the samples using a flow cytometer.

-

-

Data Analysis: Generate a histogram of fluorescence intensity versus cell count. The peaks corresponding to G0/G1, S, and G2/M phases are quantified to determine the percentage of cells in each phase. An accumulation of cells in the G2/M peak is indicative of a mitotic arrest.

Caption: Workflow for Cell Cycle Analysis by Flow Cytometry.

Immunofluorescence Staining of the Mitotic Spindle

This technique allows for the visualization of the mitotic spindle and chromosome alignment in cells treated with this compound N-oxide.

-

Principle: Cells are fixed and permeabilized to allow antibodies to access intracellular structures. Primary antibodies specific for α-tubulin (to visualize microtubules) and γ-tubulin (to visualize centrosomes) are used, followed by fluorescently labeled secondary antibodies. DNA is counterstained with a fluorescent dye like DAPI.

-

Materials:

-

Cancer cell line grown on coverslips

-

This compound N-oxide

-

Paraformaldehyde (PFA) or methanol for fixation

-

Triton X-100 for permeabilization

-

Blocking solution (e.g., PBS with 5% BSA)

-

Primary antibodies (e.g., mouse anti-α-tubulin, rabbit anti-γ-tubulin)

-

Fluorescently labeled secondary antibodies (e.g., goat anti-mouse Alexa Fluor 488, goat anti-rabbit Alexa Fluor 594)

-

DAPI for nuclear counterstaining

-

Mounting medium

-

Fluorescence microscope

-

-

Procedure:

-

Treat cells grown on coverslips with this compound N-oxide.

-

Fix the cells with 4% PFA for 10 minutes at room temperature.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Block non-specific antibody binding with blocking solution for 1 hour.

-

Incubate with primary antibodies diluted in blocking solution for 1-2 hours at room temperature or overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with fluorescently labeled secondary antibodies and DAPI in blocking solution for 1 hour in the dark.

-

Wash three times with PBS.

-

Mount the coverslips onto microscope slides using mounting medium.

-

Visualize the cells using a fluorescence microscope.

-

-

Data Analysis: Observe the morphology of the mitotic spindle and the alignment of chromosomes. In this compound N-oxide treated cells, expect to see disorganized or absent spindles and misaligned chromosomes.

Caption: Workflow for Immunofluorescence Staining of the Mitotic Spindle.

Conclusion and Future Directions

This compound N-oxide is a potent antimitotic agent that effectively targets tumor cells through the dual mechanisms of microtubule depolymerization and DNA damage. These actions lead to mitotic arrest, primarily through the activation of the Spindle Assembly Checkpoint, and ultimately induce apoptosis via the intrinsic pathway. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research into the therapeutic potential of this compound N-oxide and its derivatives.

Future research should focus on elucidating the precise molecular interactions between this compound N-oxide and its cellular targets. Identifying the specific binding site on tubulin and the exact nature of the DNA damage induced will provide a more complete understanding of its mechanism of action. Furthermore, a detailed investigation into the downstream effectors of the SAC and DDR pathways activated by this compound N-oxide will be crucial for identifying potential biomarkers of response and resistance. Phase I and II clinical trials have been conducted, and further clinical evaluation is warranted to establish the efficacy and safety of this compound N-oxide in a broader range of cancer types.[1][13] The continued exploration of this promising natural product may lead to the development of novel and effective cancer therapies.

References

- 1. Phase I study of this compound N-oxide in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Mammalian mad2 and bub1/bubR1 recognize distinct spindle-attachment and kinetochore-tension checkpoints - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Checkpoint protein BubR1 acts synergistically with Mad2 to inhibit anaphase-promoting complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Regulation of ATR-dependent DNA damage response by nitric oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Functional interplay between ATM/ATR-mediated DNA damage response and DNA repair pathways in oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ATM and ATR activation through crosstalk between DNA damage response pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Regulation of the Intrinsic Apoptosis Pathway by Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nitric oxide-induced apoptosis is mediated by Bax/Bcl-2 gene expression, transition of cytochrome c, and activation of caspase-3 in rat vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Roles of Cyt-c/Caspase-9/Caspase-3/Bax/Bcl-2 pathway in Cd-induced testicular injury in rats and the protective effect of quercetin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Activation of Bcl-2-Caspase-9 Apoptosis Pathway in the Testis of Asthmatic Mice | PLOS One [journals.plos.org]

- 12. Role of Cyt-C/caspases-9,3, Bax/Bcl-2 and the FAS death receptor pathway in apoptosis induced by zinc oxide nanoparticles in human aortic endothelial cells and the protective effect by alpha-lipoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Phase I trial of this compound-N-Oxide on two dose schedules - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Biological Activity of Indicine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indicine is a pyrrolizidine alkaloid that has garnered interest for its potential antitumor properties. Its derivatives, particularly this compound N-oxide, have been the subject of preclinical and clinical investigations. This technical guide provides a comprehensive overview of the in vitro biological activities of this compound derivatives, with a primary focus on this compound N-oxide due to the greater availability of public data. The guide details the cytotoxic effects, underlying molecular mechanisms, and the experimental protocols used to elucidate these activities.

Quantitative In Vitro Cytotoxicity

The primary measure of in vitro biological activity for potential anticancer compounds is their cytotoxicity against various cancer cell lines, typically expressed as the half-maximal inhibitory concentration (IC50).

Cytotoxicity of this compound N-oxide

This compound N-oxide has demonstrated a consistent ability to inhibit the proliferation of various cancer cell lines in a concentration-dependent manner. The IC50 values generally range from 46 to 100 µM.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HeLa | Cervical Cancer | ~50 | [1] |

| MCF-7 | Breast Cancer | ~75 | [1] |

| A549 | Lung Cancer | ~100 | [1] |

| PC-3 | Prostate Cancer | ~46 | [1] |

Note: The available literature with specific IC50 values for a wide range of true this compound analogues is limited. The data presented here is for the most studied derivative, this compound N-oxide.

Mechanisms of Action

The in vitro biological activity of this compound derivatives is primarily attributed to two key molecular mechanisms: inhibition of microtubule assembly and induction of DNA damage, both of which can lead to cell cycle arrest and apoptosis.

Inhibition of Tubulin Polymerization

This compound N-oxide has been shown to inhibit the polymerization of tubulin into microtubules. This disruption of microtubule dynamics leads to a breakdown of the mitotic spindle, causing the cells to arrest in the M-phase of the cell cycle. Studies have indicated that this compound N-oxide binds to a site on tubulin that is distinct from those used by other well-known tubulin inhibitors like colchicine or taxol. This inhibition of microtubule formation is a key contributor to its cytotoxic effects.

DNA Damage and Apoptosis Induction

In addition to its effects on microtubules, this compound N-oxide has been found to induce DNA damage. While the precise mechanism of DNA damage is not fully elucidated, it is believed to contribute significantly to the molecule's cytotoxicity. This damage can trigger cellular signaling pathways that lead to programmed cell death, or apoptosis. The induction of apoptosis is a critical mechanism for the elimination of cancer cells.

Signaling Pathways

The cytotoxic effects of this compound derivatives are mediated through the disruption of critical cellular signaling pathways. The primary pathways affected are those controlling the cell cycle and apoptosis.

Cell Cycle Arrest at G2/M Phase

By inhibiting tubulin polymerization, this compound derivatives disrupt the formation of the mitotic spindle, a critical structure for chromosome segregation during mitosis. This leads to the activation of the spindle assembly checkpoint, causing the cell cycle to halt at the G2/M transition. Prolonged arrest at this phase can ultimately trigger apoptosis.

Intrinsic Apoptosis Pathway

DNA damage induced by this compound derivatives can activate the intrinsic pathway of apoptosis. This pathway is mediated by the mitochondria and involves the activation of a cascade of caspase enzymes, which are proteases that execute the process of cell death.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the study of the in vitro biological activity of this compound derivatives.

Cell Viability (MTT) Assay

This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase. The resulting purple formazan is solubilized, and its absorbance is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivative (typically in a serial dilution) and a vehicle control (e.g., DMSO). Incubate for a predetermined period (e.g., 48 or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

In Vitro Tubulin Polymerization Assay (Turbidity)

This assay monitors the polymerization of purified tubulin into microtubules by measuring the increase in turbidity (light scattering) over time.

Protocol:

-

Reagent Preparation: Reconstitute purified tubulin (e.g., bovine brain tubulin) in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) on ice.

-

Reaction Mixture: In a pre-chilled 96-well plate, add the tubulin solution, GTP (to a final concentration of 1 mM), and the this compound derivative at various concentrations or a vehicle control.

-

Initiation of Polymerization: Transfer the plate to a spectrophotometer pre-warmed to 37°C to initiate polymerization.

-

Kinetic Reading: Immediately begin recording the absorbance at 340 nm every 30-60 seconds for 60-90 minutes.

-

Data Analysis: Plot absorbance versus time. Inhibition of polymerization is observed as a decrease in the rate and extent of the absorbance increase compared to the control.

Apoptosis Assay (Annexin V-FITC Staining)

This flow cytometry-based assay detects the externalization of phosphatidylserine (PS), an early marker of apoptosis, using fluorescein isothiocyanate (FITC)-labeled Annexin V. Propidium iodide (PI) is often used concurrently to distinguish between early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Treat cells with the this compound derivative at its IC50 concentration for a specified time (e.g., 24 or 48 hours). Include both negative (untreated) and positive (e.g., treated with a known apoptosis inducer) controls.

-

Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. FITC signal is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.

-

Data Interpretation:

-

Annexin V-negative, PI-negative: Live cells

-

Annexin V-positive, PI-negative: Early apoptotic cells

-

Annexin V-positive, PI-positive: Late apoptotic or necrotic cells

-

Annexin V-negative, PI-positive: Necrotic cells

-

Conclusion

This compound derivatives, particularly this compound N-oxide, exhibit significant in vitro anticancer activity. Their primary mechanisms of action involve the disruption of microtubule dynamics, leading to G2/M cell cycle arrest, and the induction of DNA damage, which triggers apoptosis. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and characterization of these and other novel anticancer compounds. Further research into a broader range of this compound analogues is warranted to explore structure-activity relationships and identify derivatives with enhanced potency and selectivity.

References

Unraveling the Genotoxic Footprint of Indicine: A Technical Guide to its Chromosomal Damaging Effects

For Researchers, Scientists, and Drug Development Professionals

Indicine, a pyrrolizidine alkaloid, and its derivative, this compound N-oxide, have garnered attention in the field of oncology for their potential antitumor activities. However, their clinical application is intrinsically linked to a thorough understanding of their mechanism of action, particularly their capacity to induce chromosomal damage. This technical guide provides a comprehensive overview of the genotoxic effects of this compound, detailing the experimental methodologies used to assess its clastogenic potential and the current understanding of the molecular pathways it perturbs.

Mechanisms of this compound-Induced Chromosomal Damage

This compound N-oxide is believed to be the primary mediator of the compound's cytotoxic and genotoxic effects. Its antitumor activity is attributed to its ability to cause antimitotic effects and induce chromosomal damage[1]. The core mechanism involves the induction of DNA cleavage, with evidence suggesting that this compound N-oxide binds to the minor groove of the DNA helix[2]. This interaction with DNA is a critical initiating event that leads to a cascade of cellular responses, ultimately resulting in observable chromosomal aberrations.

The genotoxicity of pyrrolizidine alkaloids, the class of compounds to which this compound belongs, is generally associated with their metabolic activation in the liver. This process generates reactive pyrrolic esters that are capable of forming adducts with DNA. These DNA adducts can disrupt the normal processes of DNA replication and transcription, leading to the formation of DNA strand breaks and, subsequently, larger-scale chromosomal damage.

Quantitative Analysis of this compound-Induced Chromosomal Damage

While the qualitative genotoxic potential of this compound is acknowledged, publicly available quantitative dose-response data for specific chromosomal damage endpoints remains limited in the reviewed literature. However, the cytotoxic effects of this compound N-oxide have been quantified, with IC50 values for the inhibition of proliferation in various cancer cell lines ranging from 46 to 100 μM[2]. At its half-maximal inhibitory concentration, this compound N-oxide has been shown to block cell cycle progression at the M-phase (mitosis)[2]. This mitotic arrest is a hallmark of compounds that interfere with the mitotic spindle or induce significant levels of DNA damage that activate the mitotic checkpoint.

To provide a framework for the type of quantitative data required for a comprehensive assessment of this compound's clastogenicity, the following tables present hypothetical dose-response data for common cytogenetic assays. These tables are illustrative and intended to guide future research and data presentation.

Table 1: Hypothetical Frequency of Micronuclei in CHO-K1 Cells Treated with this compound N-oxide for 24 hours

| This compound N-oxide Concentration (µM) | Number of Cells Analyzed | Number of Micronucleated Cells | Frequency of Micronucleated Cells (%) |

| 0 (Vehicle Control) | 2000 | 25 | 1.25 |

| 10 | 2000 | 50 | 2.50 |

| 25 | 2000 | 120 | 6.00 |

| 50 | 2000 | 250 | 12.50 |

| 100 | 2000 | 480 | 24.00 |

Table 2: Hypothetical Sister Chromatid Exchange (SCE) Frequency in Human Peripheral Blood Lymphocytes Treated with this compound N-oxide for 48 hours

| This compound N-oxide Concentration (µM) | Number of Metaphases Analyzed | Total Number of SCEs | Mean SCEs per Cell |

| 0 (Vehicle Control) | 50 | 350 | 7.0 |

| 5 | 50 | 700 | 14.0 |

| 10 | 50 | 1250 | 25.0 |

| 20 | 50 | 2100 | 42.0 |

| 40 | 50 | 3500 | 70.0 |

Table 3: Hypothetical Percentage of Aberrant Metaphases in Mouse Bone Marrow Cells following in vivo Exposure to this compound N-oxide

| Dose of this compound N-oxide (mg/kg) | Number of Metaphases Analyzed | Number of Aberrant Metaphases | Percentage of Aberrant Metaphases (%) |

| 0 (Vehicle Control) | 100 | 2 | 2.0 |

| 25 | 100 | 8 | 8.0 |

| 50 | 100 | 18 | 18.0 |

| 100 | 100 | 35 | 35.0 |

| 200 | 100 | 55 | 55.0 |

Experimental Protocols for Assessing Chromosomal Damage

Standardized and well-validated assays are crucial for the accurate assessment of the genotoxic potential of compounds like this compound. The following are detailed methodologies for key experiments cited in the context of chromosomal damage assessment.

In Vitro Micronucleus Assay

The in vitro micronucleus test is a widely used method to detect both clastogenic (chromosome breaking) and aneugenic (chromosome lagging) effects of a test substance.

-

Cell Lines: Chinese Hamster Ovary (CHO) cells, human peripheral blood lymphocytes (HPBL), or other suitable mammalian cell lines.

-

Treatment: Cells are exposed to a range of concentrations of this compound N-oxide, typically spanning from non-toxic to moderately cytotoxic levels, for a period that covers at least one cell cycle (e.g., 24 hours for CHO cells). Both a vehicle control and a positive control (e.g., mitomycin C for clastogens, colchicine for aneugens) are included.

-

Metabolic Activation: To mimic in vivo metabolism, parallel experiments are often conducted in the presence of a liver S9 fraction.

-

Cytokinesis Block: Cytochalasin B is added to the cultures to block cytokinesis, resulting in the accumulation of binucleated cells. This ensures that only cells that have undergone one nuclear division are scored for micronuclei.

-

Harvesting and Staining: Cells are harvested, subjected to hypotonic treatment, and fixed. The cell suspension is then dropped onto microscope slides and stained with a DNA-specific stain such as Giemsa or a fluorescent dye like DAPI.

-

Scoring: At least 1000-2000 binucleated cells per concentration are scored for the presence of micronuclei. The frequency of micronucleated cells is then calculated.

Sister Chromatid Exchange (SCE) Assay

The SCE assay is a sensitive indicator of DNA damage and repair, reflecting the reciprocal exchange of DNA segments between sister chromatids.

-

Cell Culture: Human peripheral blood lymphocytes or other suitable cell lines are cultured in the presence of 5-bromo-2'-deoxyuridine (BrdU) for two cell cycles.

-

Treatment: Cells are exposed to various concentrations of this compound N-oxide for a defined period.

-

Metaphase Arrest: A mitotic inhibitor, such as colcemid, is added to the culture to arrest cells in metaphase.

-

Harvesting and Slide Preparation: Cells are harvested, treated with a hypotonic solution, and fixed. The fixed cells are then dropped onto microscope slides.

-

Differential Staining: The slides are treated with a fluorescent dye (e.g., Hoechst 33258) followed by Giemsa staining. This results in differential staining of the sister chromatids, allowing for the visualization of SCEs.

-

Scoring: The number of SCEs is counted in a statistically significant number of well-spread second-division metaphases (typically 25-50 per concentration).

In Vivo Chromosomal Aberration Assay

This assay assesses the ability of a test substance to induce structural chromosomal abnormalities in the bone marrow cells of rodents.

-

Animal Model: Typically, mice or rats are used.

-

Dosing: Animals are administered this compound N-oxide, usually via oral gavage or intraperitoneal injection, at multiple dose levels. A vehicle control and a positive control (e.g., cyclophosphamide) are included.

-

Treatment Schedule: Animals are typically treated once or multiple times over a short period.

-

Metaphase Arrest: A spindle poison, such as colchicine or colcemid, is injected prior to sacrifice to arrest bone marrow cells in metaphase.

-

Sample Collection and Preparation: Bone marrow is flushed from the femurs, and the cells are processed through hypotonic treatment and fixation.

-

Slide Preparation and Analysis: The cell suspension is dropped onto slides, which are then stained. A minimum of 100 well-spread metaphases per animal are analyzed for structural chromosomal aberrations, including breaks, gaps, and exchanges.

Signaling Pathways and Logical Relationships

The induction of DNA damage by this compound is expected to trigger a complex network of signaling pathways collectively known as the DNA Damage Response (DDR). While specific studies detailing the complete DDR network activated by this compound are not yet available, a general model based on the known effects of DNA damaging agents can be proposed. The core of this response is orchestrated by the master kinases, Ataxia-Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR).

DNA Damage Response Pathway

The following diagram illustrates a generalized DNA damage response pathway that is likely activated by this compound-induced DNA lesions.

Caption: Generalized DNA Damage Response Pathway.

This pathway illustrates that upon DNA damage by this compound, sensor proteins like the MRN complex and RPA recognize the lesions and recruit the apical kinases ATM and ATR. These kinases then phosphorylate and activate downstream transducer kinases, CHK2 and CHK1, which in turn modulate the activity of effector proteins like p53 and CDC25 phosphatases. This signaling cascade ultimately leads to critical cellular outcomes such as cell cycle arrest to allow time for DNA repair, activation of DNA repair machinery, or the initiation of apoptosis if the damage is too severe to be repaired.

Experimental Workflow for In Vitro Genotoxicity Assessment

The following diagram outlines a typical workflow for assessing the genotoxic potential of a compound like this compound in vitro.

Caption: In Vitro Genotoxicity Assessment Workflow.

This workflow highlights the key stages involved in evaluating the chromosomal damaging potential of this compound in a laboratory setting, from initial cell culture and compound preparation to the final assessment of genotoxicity based on statistical analysis of data from various cytogenetic assays.

Conclusion and Future Directions

The available evidence strongly indicates that this compound and its N-oxide are genotoxic agents that induce chromosomal damage through direct interaction with DNA. While the general mechanisms are understood to involve DNA cleavage and the formation of DNA adducts, a significant need exists for more detailed quantitative data on the dose-response relationships for various chromosomal endpoints. Future research should focus on generating comprehensive datasets from standardized in vitro and in vivo genotoxicity assays to establish clear dose-response curves and no-observed-adverse-effect levels (NOAELs).

Furthermore, a deeper investigation into the specific DNA damage response pathways activated by this compound is warranted. Elucidating the precise roles of ATM, ATR, and other key signaling molecules in the cellular response to this compound-induced damage will not only enhance our understanding of its mechanism of action but also inform the development of strategies to potentially mitigate its genotoxicity or enhance its therapeutic index in cancer treatment. Such studies will be invaluable for a complete risk assessment and for guiding the future development and clinical application of this promising class of compounds.

References

Indicine's Potential as a Lead Compound in Cancer Therapy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indicine N-oxide, a pyrrolizidine alkaloid extracted from the plant Heliotropium indicum, has demonstrated notable antitumor properties, positioning it as a compound of interest in oncology research.[1][2] Selected for development due to its activity in murine leukemia models, its mechanism of action is primarily attributed to antimitotic effects and the induction of chromosomal damage.[3] Early phase clinical trials have established recommended dosing and identified myelosuppression as the primary dose-limiting toxicity.[3][4] This technical guide provides a comprehensive overview of this compound N-oxide, summarizing its mechanism of action, preclinical and clinical data, and detailed experimental protocols to facilitate further investigation into its potential as a lead compound for novel cancer therapeutics.

Mechanism of Action

The primary antitumor activity of this compound N-oxide is mediated through its interaction with the cellular cytoskeleton. The compound binds to tubulin, inhibiting the assembly of microtubules, which are critical components for mitotic spindle formation.[5] This disruption of microtubule dynamics leads to a blockage of the cell cycle progression at mitosis, ultimately inducing apoptosis and inhibiting cancer cell proliferation.[5] The cytotoxic effects are concentration-dependent, with higher concentrations causing severe depolymerization of both interphase and spindle microtubules.[5]

Signaling Pathway

The proposed mechanism of action involves a direct interaction with tubulin, leading to downstream effects on the cell cycle and survival. While not a classical signaling cascade involving kinases or secondary messengers, the logical pathway from drug administration to cellular death is a critical aspect of its pharmacology.

Caption: Proposed mechanism of action for this compound N-oxide.

Preclinical and Clinical Data

This compound N-oxide has undergone both preclinical evaluation and human clinical trials, providing valuable data on its efficacy, toxicity, and pharmacokinetics.

In Vitro Cytotoxicity

This compound N-oxide has demonstrated the ability to inhibit the proliferation of various cancer cell lines in a concentration-dependent manner.[5]

| Parameter | Value | Cell Lines | Reference |

| IC50 Range | 46 - 100 µM | Various Cancer Cell Lines | [5] |

Preclinical Efficacy

The compound was initially selected for development based on its significant activity in preclinical tumor models.[2][3]

| Model | Activity | Reference |

| Murine P388 Leukemia | Active | [3] |

| Various Experimental Tumors | Significant Activity | [2] |

Pharmacokinetics

Pharmacokinetic properties of this compound N-oxide have been characterized in multiple species, revealing a multi-phasic elimination pattern. The compound is primarily excreted unchanged in the urine.[3][6][7]

| Species | Dose | Route | T½ (alpha) | T½ (beta) | T½ (gamma) | Clearance | Reference |

| BDF1 Mice | 100 or 500 mg/kg | IV | ~11 min | >100 min | - | - | [3] |

| CDF1 Mice | 500 mg/kg | IP | ~20 min | - | - | - | [3] |

| Rhesus Monkeys | 0.24-24 mg/kg | IV | 3 min | 32 min | 180 min | - | [3] |

| Humans (Adults) | Up to 1.5 g/m² | IV Infusion | 0.8 - 3.7 min | 90.6 - 171.7 min | - | 3.6 - 6.2 ml/min/kg | [7] |

| Humans (Pediatric) | - | IV | 8 min | 84 min | - | 62 ml/min/m² | [7] |

Clinical Trial Summary

Phase I and II clinical trials have been conducted to determine the safety, dosage, and preliminary efficacy of this compound N-oxide in patients with advanced cancers.[1][3][4]

| Phase | Patient Population | Key Findings | Reference |

| Phase I | Advanced Solid Tumors | MTD: 9 g/m². Recommended Dose: 7 g/m². Dose-limiting toxicities: leukopenia, thrombocytopenia. | [1] |

| Phase I | Advanced Cancer | Two dose schedules evaluated. Myelosuppression is dose-limiting. Partial responses in mucoepidermoid carcinoma and adenocarcinoma of the colon. | [4] |

| Phase II | Refractory Leukemia | 3 responses (including 1 complete response) in 7 patients. | [3] |

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments relevant to evaluating this compound's mechanism of action.

Tubulin Polymerization Assay

This assay biochemically assesses the effect of a compound on the assembly of purified tubulin into microtubules by measuring changes in light scattering (turbidity).

Materials:

-

Purified tubulin (≥99%)

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2)

-

GTP solution (100 mM stock)

-

Glycerol

-

This compound N-oxide stock solution

-

Temperature-controlled spectrophotometer with a 96-well plate reader (340 nm)

-

Half-area 96-well plates

Protocol:

-

Reagent Preparation: Thaw tubulin, buffer, and GTP on ice. Prepare a 1x polymerization buffer (General Tubulin Buffer + 1 mM GTP + 10% glycerol). Prepare serial dilutions of this compound N-oxide in the polymerization buffer.

-

Reaction Setup: On ice, add 10 µL of the diluted compound (or vehicle control) to the appropriate wells of a pre-chilled 96-well plate.

-

Initiate Polymerization: Add 90 µL of cold, purified tubulin (final concentration 3 mg/mL) to each well to initiate the reaction.

-

Data Acquisition: Immediately transfer the plate to the spectrophotometer pre-warmed to 37°C. Measure the absorbance at 340 nm every 30-60 seconds for at least 60 minutes.

-

Data Analysis: Plot absorbance versus time. A decrease in the rate or extent of polymerization compared to the vehicle control indicates inhibition.

Caption: Experimental workflow for the Tubulin Polymerization Assay.

Cell Cycle Analysis via Propidium Iodide Staining

This protocol uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on DNA content. It is crucial for confirming mitotic arrest induced by antimitotic agents.

Materials:

-

Cancer cell lines

-

Complete culture medium

-

This compound N-oxide

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) Staining Solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A, 0.1% Triton X-100 in PBS)

-

Flow cytometer

Protocol:

-

Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with various concentrations of this compound N-oxide (and a vehicle control) for a specified duration (e.g., 24 hours).

-

Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Fixation: Discard the supernatant and resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

-

Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet once with PBS. Resuspend the pellet in 500 µL of PI Staining Solution.

-

Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the samples on a flow cytometer. Use a linear scale for the PI fluorescence channel. Gate on single cells to exclude doublets.

-

Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.

Caption: Experimental workflow for Cell Cycle Analysis.

Conclusion and Future Directions

This compound N-oxide presents a compelling profile as a potential lead compound for anticancer drug development. Its defined mechanism of action, targeting microtubule dynamics, is a clinically validated strategy for cancer therapy. While early clinical trials showed some responses, they also highlighted significant toxicities, primarily myelosuppression.[1][4]

Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and screening analogs of this compound to identify derivatives with an improved therapeutic index—retaining or enhancing antitumor activity while reducing toxicity.

-

Combination Therapies: Investigating the synergistic potential of this compound N-oxide or its derivatives with other chemotherapeutic agents, potentially allowing for lower, less toxic doses.

-

Targeted Delivery Systems: Developing nanoparticle or antibody-drug conjugate formulations to selectively deliver the compound to tumor tissues, thereby minimizing systemic exposure and associated side effects.

The data and protocols presented in this guide offer a foundational resource for researchers aiming to build upon the initial promise of this compound N-oxide and develop next-generation antimitotic agents for cancer therapy.

References

- 1. Metabolic conversion of this compound N-oxide to this compound in rabbits and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Disposition of this compound N-oxide in mice and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tubulin polymerization assay [bio-protocol.org]

- 5. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 6. abscience.com.tw [abscience.com.tw]

- 7. [PDF] Toxicity and pharmacokinetics of a pyrrolizidine alkaloid, this compound N-oxide, in humans. | Semantic Scholar [semanticscholar.org]

The Clinical Development of Indicine-N-Oxide: A Historical and Technical Overview

Introduction

Indicine-N-oxide, a pyrrolizidine alkaloid extracted from the plant Heliotropium indicum, emerged as a compound of interest in oncology in the late 1970s and early 1980s.[1] As the water-soluble N-oxide of the alkaloid this compound, it presented a more favorable profile for pharmaceutical development.[2] Initial preclinical studies revealed its potential as an antitumor agent, particularly its activity against the murine P388 leukemia model, which prompted its advancement into clinical trials.[3] This technical guide provides an in-depth look at the historical development of this compound-N-oxide, from its early mechanistic studies to its evaluation in Phase I and II clinical trials.

Preclinical Foundation and Mechanism of Action

The antitumor properties of this compound-N-oxide are believed to be mediated through antimitotic effects and the induction of chromosomal damage.[3] Uniquely among many pyrrolizidine alkaloids, this compound-N-oxide demonstrated greater antitumor activity than its free base form, this compound, suggesting that its conversion to this compound is not a prerequisite for its cytotoxic effects.[4][5]

More recent investigations into its molecular mechanism have elucidated that this compound-N-oxide exerts its toxicity through a dual pathway: DNA damage and disruption of microtubule dynamics.[6] It has been shown to bind to the minor groove of DNA, leading to DNA cleavage.[6] Additionally, this compound-N-oxide binds to tubulin at a site distinct from other common microtubule inhibitors like colchicine or taxol, leading to the depolymerization of both interphase and spindle microtubules.[6] This disruption of the microtubule network results in a mitotic block, ultimately leading to apoptosis.[6] The compound demonstrated inhibitory effects on the proliferation of various cancer cell lines with IC50 values ranging from 46 to 100 μM.[6]

Clinical Evaluation: Phase I Trials

The primary objectives of the Phase I clinical trials were to determine the maximum tolerated dose (MTD), identify dose-limiting toxicities (DLTs), and establish a recommended dose for subsequent Phase II studies. Several Phase I trials were conducted with varying dosing schedules.

One key study evaluated two different schedules: a weekly administration for four weeks and an intermittent single dose repeated every 3-4 weeks.[2] In the weekly schedule, 29 patients were treated with doses ranging from 1.0 to 7.5 g/m².[2] Myelosuppression often interrupted the completion of the four-dose course.[2] The intermittent schedule involved 26 patients at doses of 5 to 10 g/m².[2] Another Phase I study involving 37 patients with solid tumors administered the drug as a short infusion with doses escalated from 1 to 9 g/m² repeated at a median interval of 4 weeks.[1]

The consistent dose-limiting toxicity across all studies was reversible myelosuppression, with thrombocytopenia being more pronounced than leukopenia.[1][2][7] This toxicity was found to be cumulative and more severe in patients who had received heavy prior chemotherapy or radiotherapy.[1][2][7] Other reported toxicities included mild nausea and vomiting, anemia, transient increases in serum creatinine, and hepatic dysfunction.[1][7] Despite the toxicity, some preliminary antitumor activity was observed, including four partial responses in one study (one mucoepidermoid carcinoma and three adenocarcinomas of the colon) and disease stabilization in patients with advanced gastrointestinal cancer in another.[2][7]

Table 1: Summary of Phase I Clinical Trial Data for this compound-N-Oxide

| Study Focus | Number of Patients | Dose Range | Dosing Schedule | Dose-Limiting Toxicity | Recommended Phase II Dose | Observed Responses |

| Dose Schedule Comparison[2] | 55 (29 weekly, 26 intermittent) | 1.0 - 7.5 g/m² (weekly); 5 - 10 g/m² (intermittent) | Weekly x 4 or Single dose every 3-4 weeks | Myelosuppression (Thrombocytopenia > Leukopenia) | 7.5 g/m² (no prior treatment); 5 g/m² (prior treatment) | 4 Partial Responses (1 mucoepidermoid carcinoma, 3 colon adenocarcinoma) |

| Dose Escalation in Solid Tumors[1] | 37 | 1 - 9 g/m² | Short infusion every 4 weeks | Myelosuppression (Leukopenia, Thrombocytopenia) | 7 g/m² (standard); 5 g/m² (high-risk) | 2 minor improvements (melanoma, ovarian carcinoma) |

| Pharmacokinetics and Toxicity[7] | 29 | 0.15 - 3.0 g/m²/day | Daily 10-min infusion for 5 days | Myelosuppression (Leukopenia, Thrombocytopenia) | 3.0 g/m²/day for 5 days, every 5 weeks | 5 patients with stable disease (gastrointestinal cancer) |

Clinical Evaluation: Phase II Trials

Following the Phase I studies, Phase II trials were initiated to assess the efficacy of this compound-N-oxide in specific cancer types. One notable Phase II study focused on patients with refractory leukemia, where three responses, including one complete response, were observed among seven patients.[3] Another trial evaluated its efficacy in patients with advanced colorectal carcinoma.[8] These studies aimed to build upon the promising signals seen in the earlier phase, particularly for leukemias and colon cancer.[3]

Table 2: Summary of Phase II Clinical Trial Data for this compound-N-Oxide

| Tumor Type | Number of Patients | Noteworthy Outcomes |

| Refractory Leukemia[3] | 7 | 3 Responses (including 1 Complete Response) |

| Advanced Colorectal Carcinoma[8] | Not specified in abstract | Efficacy in this patient population was evaluated. |

Pharmacokinetics and Metabolism

Pharmacokinetic studies in humans revealed that after intravenous administration, plasma concentrations of this compound-N-oxide followed a biphasic decline, consistent with a two-compartment open model.[7] At daily doses up to 1.5 g/m², the distributive half-life ranged from 0.8 to 3.7 minutes, and the postdistributive half-life was between 90.6 and 171.7 minutes.[7] Total body clearance was in the range of 3.6 to 6.2 ml/min/kg.[7] Approximately 40% of the administered dose was excreted in the urine as the unmetabolized drug within 24 hours, with about 2% appearing as the free base, this compound.[7]

Table 3: Key Pharmacokinetic Parameters of this compound-N-Oxide in Humans[7]

| Parameter | Value |

| Plasma Elimination | Biphasic |

| Distributive Half-life | 0.8 - 3.7 minutes |

| Postdistributive Half-life | 90.6 - 171.7 minutes |

| Total Body Clearance | 3.6 - 6.2 ml/min/kg |

| 24-hr Urinary Excretion (Unmetabolized) | ~40% |

| 24-hr Urinary Excretion (as this compound) | ~2% |

Experimental Protocols and Methodologies

Protocol: Phase I Dose-Escalation Clinical Trial

-

Patient Selection: Patients with histologically confirmed advanced or metastatic cancer, refractory to standard therapies, are recruited. Eligibility criteria typically include adequate organ function (hematologic, renal, and hepatic) and a specified performance status (e.g., ECOG or Karnofsky).

-

Study Design: An open-label, single-arm, dose-escalation design is employed. Patients are enrolled in cohorts of 3-6.

-

Dose Escalation: The first cohort receives the starting dose of this compound-N-oxide. If no DLTs are observed in the first cycle, the dose is escalated for the next cohort. This continues until the MTD is reached.

-

Toxicity Assessment: Patients are monitored for adverse events throughout the study. DLTs are defined in the protocol, with myelosuppression being a key toxicity to monitor for this compound-N-oxide.

-

Pharmacokinetic Analysis: Blood samples are collected at predefined time points after drug administration to determine pharmacokinetic parameters.

-

Response Evaluation: Tumor assessments are performed at baseline and after a specified number of cycles to evaluate for any signs of antitumor activity.

Protocol: In Vitro Microtubule Assembly Assay

-

Tubulin Preparation: Purified tubulin is obtained from a suitable source (e.g., bovine brain).

-

Assembly Reaction: Tubulin is incubated in a polymerization buffer containing GTP at 37°C. The assembly of microtubules is monitored by measuring the increase in light scattering or turbidity at 340 nm over time.

-

Inhibitor Testing: The assay is run in the presence of various concentrations of this compound-N-oxide to determine its effect on the rate and extent of microtubule polymerization.

-

Data Analysis: The light scattering data is plotted against time to generate polymerization curves. The inhibitory effect of this compound-N-oxide is quantified by comparing the curves with and without the compound.

Visualizations

Caption: Historical Development Workflow of this compound-N-Oxide.